

In-Depth Technical Guide: BMS-962212 Binding Kinetics to Factor XIa

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Compound of Interest

Compound Name: BMS-962212

Cat. No.: B606278

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Introduction

BMS-962212, also known as milvexian, is a potent, direct, and reversible inhibitor of Factor XIa (FXIa), a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By selectively targeting FXIa, **BMS-962212** represents a promising therapeutic agent for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[1] This technical guide provides a comprehensive overview of the binding kinetics of **BMS-962212** to Factor XIa, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Data Presentation

The binding affinity and selectivity of **BMS-962212** for Factor XIa have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of BMS-962212 for Human Factor XIa

Parameter	Value
Ki (Inhibition Constant)	0.7 nM

Data sourced from Pinto et al., J Med Chem 2017, 60(23), 9703-9723.[1]

Table 2: Protease Selectivity Profile of BMS-962212

Protease	Ki (nM)	Selectivity (fold vs. FXIa)
Factor XIa	0.7	1
Factor Xa	> 1000	> 1428
Thrombin (Factor IIa)	> 1000	> 1428
Plasma Kallikrein	23	33
Activated Protein C (aPC)	365	521
Factor VIIa	> 1000	> 1428
Factor IXa	> 1000	> 1428
Plasmin	> 1000	> 1428
Trypsin	> 1000	> 1428
uPA (urokinase-type plasminogen activator)	> 1000	> 1428
tPA (tissue-type plasminogen activator)	> 1000	> 1428
Chymotrypsin	> 1000	> 1428

Data sourced from Pinto et al., J Med Chem 2017, 60(23), 9703-9723.

Experimental Protocols

The following sections detail the methodologies used to determine the binding kinetics and selectivity of **BMS-962212**.

Factor XIa Enzyme Inhibition Assay

Objective: To determine the inhibition constant (Ki) of **BMS-962212** against human Factor XIa.

Principle: The assay measures the enzymatic activity of Factor XIa by monitoring the cleavage of a chromogenic substrate. The rate of substrate cleavage is measured in the presence of varying concentrations of the inhibitor, allowing for the calculation of the K_i value.

Materials:

- Human Factor XIa (specific activity and source as per original study)
- Chromogenic substrate for Factor XIa (e.g., S-2366)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 5 mM CaCl_2 , and 0.1% BSA.
- **BMS-962212** stock solution (in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- A solution of human Factor XIa is prepared in the assay buffer to a final concentration of approximately 0.5 nM.
- Serial dilutions of **BMS-962212** are prepared in DMSO and then diluted into the assay buffer.
- In a 96-well microplate, 50 μL of the Factor XIa solution is added to each well.
- 50 μL of the diluted **BMS-962212** solution (or vehicle control) is added to the wells and incubated for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.
- The enzymatic reaction is initiated by the addition of 100 μL of the chromogenic substrate solution (final concentration approximately equal to its K_m value).
- The absorbance is monitored kinetically at 405 nm using a microplate reader.

- The initial reaction velocities are calculated from the linear portion of the absorbance versus time squared curves.
- The K_i value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Protease Selectivity Assays

Objective: To assess the inhibitory activity of **BMS-962212** against a panel of related serine proteases.

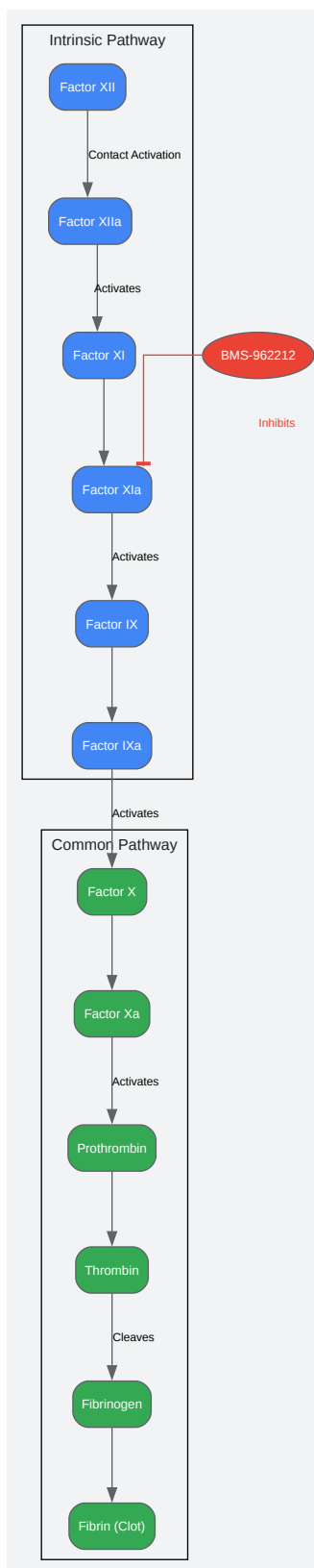
Principle: Similar to the Factor XIa inhibition assay, the activity of each protease is measured using a specific chromogenic or fluorogenic substrate in the presence of various concentrations of **BMS-962212**.

General Protocol:

- Each protease is assayed under its optimal buffer and substrate conditions.
- **BMS-962212** is serially diluted and incubated with each enzyme prior to the addition of the respective substrate.
- The rate of substrate hydrolysis is measured, and IC_{50} values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
- K_i values are calculated from the IC_{50} values using the Cheng-Prusoff equation, where applicable.

Mandatory Visualizations

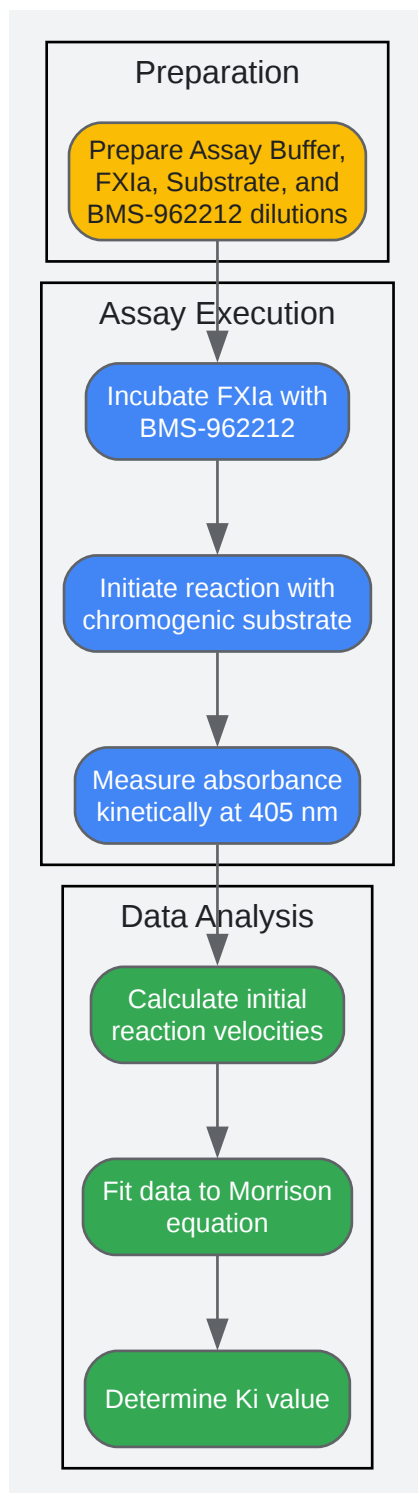
Signaling Pathway: Inhibition of the Intrinsic Coagulation Cascade by **BMS-962212**



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Caption: Inhibition of Factor XIa by **BMS-962212** in the intrinsic pathway.

Experimental Workflow: Determination of K_i for BMS-962212



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Caption: Workflow for determining the inhibition constant (K_i).

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References

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Phone: (601) 213-4426

Email: info@benchchem.com